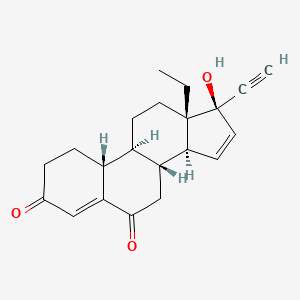
6-Keto-gestodene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Keto-gestodene is a synthetic steroidal compound derived from gestodene, a progestogen used in hormonal contraceptives. It is characterized by the presence of a keto group at the 6th position of the steroid nucleus. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto-gestodene typically involves the oxidation of gestodene. Common oxidizing agents used include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under controlled temperature conditions to ensure the selective formation of the keto group at the 6th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of advanced chromatographic techniques is common to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Keto-gestodene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the keto group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: More oxidized derivatives of this compound.
Reduction: 6-Hydroxy-gestodene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Keto-gestodene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for its potential use in hormonal therapies and contraceptives.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 6-Keto-gestodene involves its interaction with progesterone receptors. It binds to these receptors, modulating their activity and influencing various physiological processes. The presence of the keto group enhances its binding affinity and selectivity, making it a potent modulator of progesterone receptor-mediated pathways.
Comparaison Avec Des Composés Similaires
Gestodene: The parent compound, used in hormonal contraceptives.
Desogestrel: Another progestogen with similar applications.
Norgestimate: A progestogen used in combination oral contraceptives.
Comparison: 6-Keto-gestodene is unique due to the presence of the keto group at the 6th position, which enhances its chemical reactivity and biological activity. Compared to gestodene, it has a higher binding affinity for progesterone receptors. Unlike desogestrel and norgestimate, which are prodrugs, this compound is active in its original form, providing a more direct and potent effect.
Propriétés
Numéro CAS |
2143949-52-2 |
|---|---|
Formule moléculaire |
C21H24O3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14-octahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H24O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,8,10-11,14-16,18,24H,3,5-7,9,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1 |
Clé InChI |
IUWIMLUFASUSFH-UYNWWRBASA-N |
SMILES isomérique |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1C=C[C@]2(C#C)O |
SMILES canonique |
CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1C=CC2(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


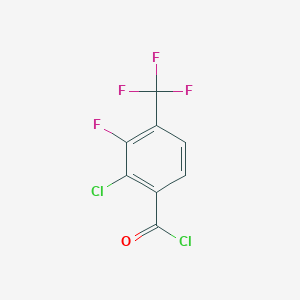
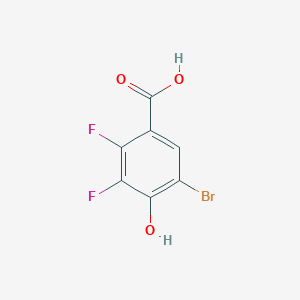

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13433131.png)
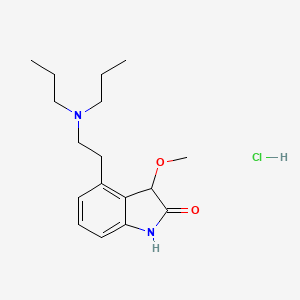
amine](/img/structure/B13433139.png)

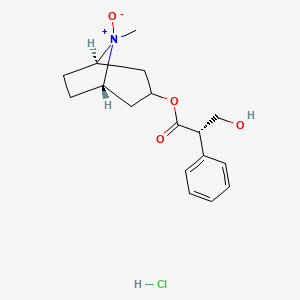

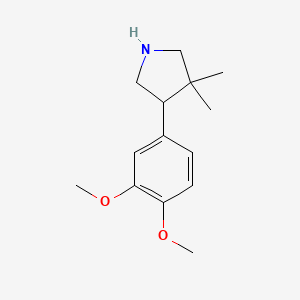
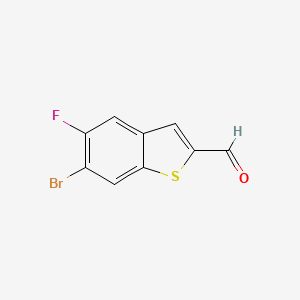

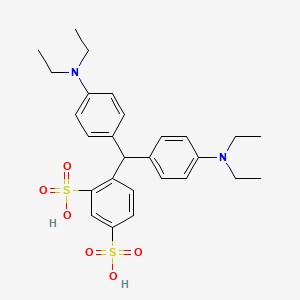
![tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B13433165.png)
